![molecular formula C22H20N4OS B14203886 n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea CAS No. 832694-56-1](/img/structure/B14203886.png)
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea is a synthetic organic molecule with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thienopyridine core, an aminophenyl group, and an ethylphenyl urea moiety. Its molecular formula is C20H18N4OS .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea typically involves multiple steps, starting with the preparation of the thienopyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The aminophenyl group is then introduced through a nucleophilic substitution reaction, followed by the coupling of the ethylphenyl urea moiety.
Example Synthetic Route:
Cyclization Reaction: The thienopyridine core is synthesized by cyclizing a precursor compound in the presence of a suitable catalyst.
Nucleophilic Substitution: The aminophenyl group is introduced by reacting the thienopyridine core with an appropriate amine under basic conditions.
Urea Coupling: The final step involves coupling the aminophenyl-thienopyridine intermediate with an ethylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other signaling proteins, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea: can be compared with other similar compounds, such as:
- n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]acetamide
- n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(3-bromophenyl)urea
These compounds share structural similarities but may differ in their specific functional groups and overall properties. The unique combination of the thienopyridine core, aminophenyl group, and ethylphenyl urea moiety in n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(4-ethylphenyl)urea contributes to its distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
832694-56-1 |
|---|---|
Molekularformel |
C22H20N4OS |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]-3-(4-ethylphenyl)urea |
InChI |
InChI=1S/C22H20N4OS/c1-2-14-3-7-16(8-4-14)25-22(27)26-17-9-5-15(6-10-17)18-13-28-19-11-12-24-21(23)20(18)19/h3-13H,2H2,1H3,(H2,23,24)(H2,25,26,27) |
InChI-Schlüssel |
OSDGOAJXTWSYJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


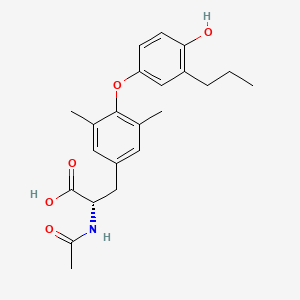
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
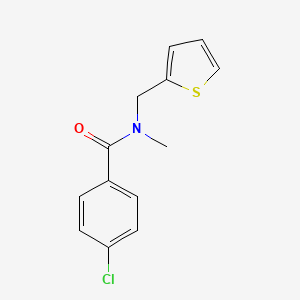

![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)

![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)

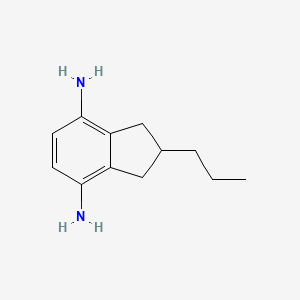
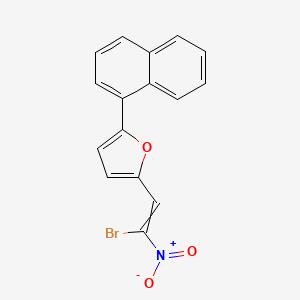

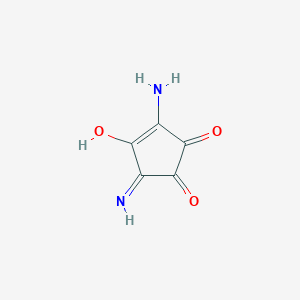
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
